C23H31F3N4O6S

Description

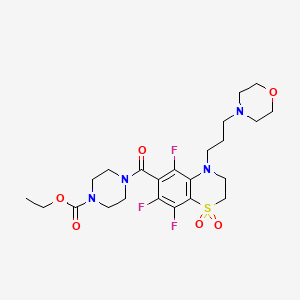

The compound with the molecular formula “C23H31F3N4O6S” is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C23H31F3N4O6S |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

ethyl 4-[5,7,8-trifluoro-4-(3-morpholin-4-ylpropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H31F3N4O6S/c1-2-36-23(32)30-8-6-29(7-9-30)22(31)16-17(24)19(26)21-20(18(16)25)28(12-15-37(21,33)34)5-3-4-27-10-13-35-14-11-27/h2-15H2,1H3 |

InChI Key |

ZZPDOODHLWIILJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCCN4CCOCC4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C23H31F3N4O6S” typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include nucleophilic substitution, electrophilic addition, and condensation reactions. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidics and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Halogenation and alkylation are examples of substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkyl halides, catalysts such as Lewis acids.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, “C23H31F3N4O6S” is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

Medicine: In medicine, “this compound” is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Clinical trials and preclinical studies are conducted to evaluate its safety and efficacy.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of “C23H31F3N4O6S” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the catalytic center. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

- “C22H30F3N4O6S”: A structurally similar compound with one less carbon atom.

- “C23H32F3N4O6S”: A similar compound with an additional hydrogen atom.

- “C23H31F2N4O6S”: A similar compound with one less fluorine atom.

Uniqueness: The uniqueness of “C23H31F3N4O6S” lies in its specific arrangement of functional groups and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, “this compound” may exhibit distinct properties such as higher stability, enhanced binding affinity to targets, or improved pharmacokinetic profiles.

Biological Activity

The compound C23H31F3N4O6S, known for its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a carbon backbone with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity, which may influence the compound's interaction with biological membranes and receptors.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including those associated with colon cancer. The compound appears to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile.

- Mechanism of Action : The compound is believed to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This property makes it a candidate for therapeutic applications in inflammatory diseases.

- In Vitro Studies : In laboratory settings, the compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Colon Cancer Cell Lines

A study investigated the effect of this compound on colon cancer cell lines (e.g., HT-29 and SW480). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HT-29 | 5 | 70 |

| SW480 | 7 | 65 |

Case Study 2: Inflammatory Response in Macrophages

In another study, murine macrophages were treated with this compound under inflammatory conditions. The compound significantly inhibited the production of pro-inflammatory mediators.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 50 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.